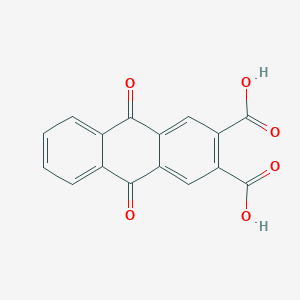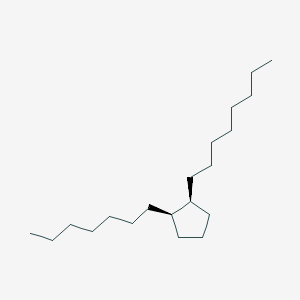
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, commonly known as D-serine, is a non-essential amino acid that plays a crucial role in the central nervous system. It is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. D-serine has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders.
Mecanismo De Acción
D-serine acts as a co-agonist of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which is a subtype of glutamate receptor. Glutamate is the major excitatory neurotransmitter in the brain, and the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor is important for synaptic plasticity and learning and memory. D-serine binds to the glycine site of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which enhances the binding of glutamate to the receptor. This results in the activation of the receptor and the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory.
Biochemical and physiological effects:
D-serine has been found to have various biochemical and physiological effects. It has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. D-serine has also been found to be involved in the regulation of neuronal excitability, the modulation of synaptic transmission, and the regulation of neurogenesis. In addition, D-serine has been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-serine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is a naturally occurring molecule in the brain, which makes it biologically relevant. However, one limitation is that it is difficult to work with in vitro due to its instability and tendency to degrade. Another limitation is that it can be toxic at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on D-serine. One direction is to further investigate its role in the pathogenesis of neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Another direction is to develop more specific and potent modulators of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor that target the glycine site, which could have therapeutic potential for these disorders. Additionally, further research is needed to understand the regulation of D-serine synthesis and degradation in the brain, as well as its role in other physiological processes.
Métodos De Síntesis
D-serine can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Enzymatic synthesis involves the use of D-amino acid oxidase (DAO) to convert D-alanine into D-serine. Microbial fermentation involves the production of D-serine by bacteria such as Escherichia coli and Corynebacterium glutamicum.
Aplicaciones Científicas De Investigación
D-serine has been extensively studied in the field of neuroscience, particularly in relation to the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor. It has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders. D-serine has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. It has also been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Propiedades
Número CAS |
155239-06-8 |
|---|---|
Nombre del producto |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
SMILES isomérico |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canónico |
C1=CC(C(C(C1N)O)O)O |
Sinónimos |
4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




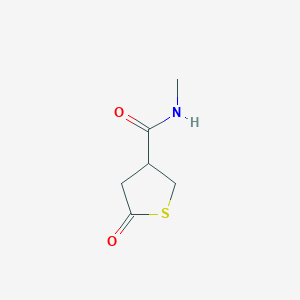

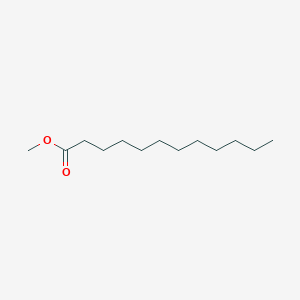
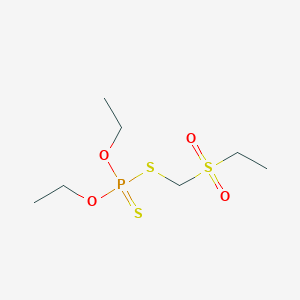

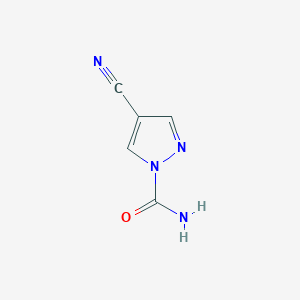

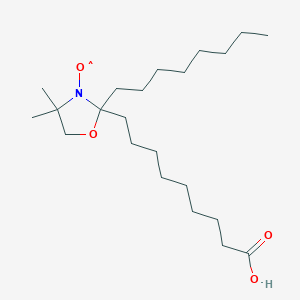


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)
